molecular formula C21H25N3O2 B5206970 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide

Cat. No. B5206970
M. Wt: 351.4 g/mol
InChI Key: APCMYLJFTMUFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide derivatives spans across various aspects including synthesis methodologies, structural analysis, and examination of their chemical and physical properties. These studies contribute significantly to the understanding and application of these compounds in the field of chemistry and materials science.

Synthesis Analysis

The synthesis of related isoquinoline derivatives often involves the Sonogashira cross-coupling and Pummerer-type cyclization reactions. For instance, a high yield synthesis was achieved by Sonogashira cross-coupling of 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide (Durgadas, Mukkanti, & Pal, 2013). Another method involved intramolecular cyclization utilizing the Pummerer reaction (Toda et al., 2000)

Molecular Structure Analysis

The molecular structures of isoquinoline derivatives have been characterized using techniques such as IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis, providing a deep insight into their complex molecular frameworks (Durgadas, Mukkanti, & Pal, 2013).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions that highlight their reactivity and potential for modification. For instance, the iodine-mediated cyclization of (Z)-3-acetylamino-3-(2-vinylphenyl)propenamides to form (Z)-2-(2H-isoquinolin-1-ylidene)acetamides showcases their chemical versatility (Kobayashi et al., 2007).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . For instance, some compounds with similar structures are used in antiviral drug development and anti-inflammatory treatment .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and storage are crucial to ensure safety .

Future Directions

The future directions in the study of such compounds could involve further exploration of their potential uses in pharmaceutical research and development .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-21(16-23-10-9-17-3-1-2-4-18(17)15-23)22-19-5-7-20(8-6-19)24-11-13-26-14-12-24/h1-8H,9-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCMYLJFTMUFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.